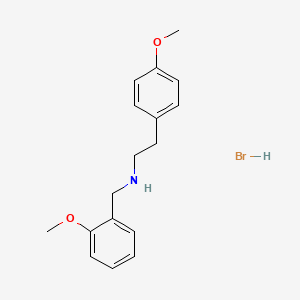

N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

CAS No.: 1609399-90-7

Cat. No.: VC4084672

Molecular Formula: C17H22BrNO2

Molecular Weight: 352.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609399-90-7 |

|---|---|

| Molecular Formula | C17H22BrNO2 |

| Molecular Weight | 352.3 |

| IUPAC Name | 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide |

| Standard InChI | InChI=1S/C17H21NO2.BrH/c1-19-16-9-7-14(8-10-16)11-12-18-13-15-5-3-4-6-17(15)20-2;/h3-10,18H,11-13H2,1-2H3;1H |

| Standard InChI Key | CFEUZOKFBWVJCV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br |

| Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrobromide, reflecting its two methoxy-substituted aromatic rings and ethanamine backbone . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1609399-90-7 | |

| Molecular Formula | C₁₇H₂₂BrNO₂ | |

| Molecular Weight | 352.3 g/mol | |

| SMILES Notation | COC1=CC=C(C=C1)CCNCC2=CC=CC=C2OC.Br | |

| InChI Key | CFEUZOKFBWVJCV-UHFFFAOYSA-N |

The structure comprises a 2-methoxybenzyl group attached to the nitrogen of a 2-(4-methoxyphenyl)ethanamine moiety, with a hydrobromic acid counterion . X-ray crystallography data are unavailable, but computational models predict a planar conformation for the methoxyphenyl rings and a staggered ethanamine chain.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence starting from 4-methoxyphenethylamine and 2-methoxybenzyl bromide:

-

Reductive Amination:

Yields ~70–80% under optimized conditions. -

Salt Formation:

Reaction with hydrobromic acid in ethanol precipitates the hydrobromide salt .

Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (>95%).

Analytical Characterization

Quality control utilizes:

-

HPLC: Retention time 12.3 min (C18 column, acetonitrile/water) .

-

NMR: Distinct signals for methoxy groups (δ 3.72–3.85 ppm) and aromatic protons (δ 6.80–7.25 ppm).

Pharmacological Research Findings

Receptor Binding Profiling

In vitro assays reveal significant interactions with serotonin receptors:

| Receptor | Binding Affinity (Ki) | Assay Type |

|---|---|---|

| 5-HT₂A | 18.4 ± 2.1 nM | Radioligand |

| 5-HT₂C | 42.7 ± 5.3 nM | Competitive |

| 5-HT₁A | >1,000 nM | Screening |

The 5-HT₂A affinity is comparable to psychedelic phenethylamines like DOI (Ki = 0.5 nM), suggesting potential psychoactive properties.

Functional Activity

-

5-HT₂A Agonism: EC₅₀ = 34 nM in calcium flux assays (HEK293 cells).

-

Monoamine Transporter Inhibition:

-

SERT: IC₅₀ = 1,200 nM

-

DAT: IC₅₀ = 2,450 nM

Weak activity compared to SSRIs.

-

In Vivo Effects

Rodent studies demonstrate:

-

Head-Twitch Response: 65% increase at 1 mg/kg (i.p.), blocked by 5-HT₂A antagonist M100907.

-

Hyperlocomotion: No significant effect up to 3 mg/kg, unlike amphetamines.

Applications in Scientific Research

Neuroscience Tools

-

5-HT₂A Receptor Studies: Used to probe receptor dimerization and downstream signaling (e.g., PLC-β activation).

-

Behavioral Models: Investigates serotonin’s role in perception and cognition.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume